L-2-Methylserine
Description
Significance as a Non-Proteinogenic Amino Acid
Unlike their proteinogenic counterparts, non-proteinogenic amino acids are not incorporated into proteins during standard translation. ontosight.ai However, their utility in research is immense. The incorporation of non-proteinogenic amino acids like L-2-Methylserine into peptides can dramatically influence their conformation, stability, and biological activity. researchgate.netnih.gov The alpha-methyl group in this compound introduces significant steric hindrance, which restricts the conformational freedom of the peptide backbone. nih.gov This property is particularly valuable for designing peptides with specific, stable secondary structures, such as helices. ias.ac.in
Furthermore, this compound serves as a crucial chiral building block in the synthesis of more complex molecules, including other α-methyl α-amino acids. chemicalbook.comlookchem.com Its unique structure is leveraged in medicinal chemistry and drug discovery to create novel therapeutic agents with potentially improved efficacy and selectivity. ontosight.ai The study of such modified amino acids helps researchers to better understand the fundamental principles of molecular recognition and reactivity in biological systems. lookchem.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C4H9NO3 | nih.gov |
| Molecular Weight | 119.12 g/mol | nih.gov |
| Appearance | White powder | lookchem.com |
| Melting Point | 286-288 °C | lookchem.com |
| Solubility | Slightly soluble in water and DMSO (heated) | lookchem.com |
| IUPAC Name | (2S)-2-amino-3-hydroxy-2-methylpropanoic acid | nih.gov |
Historical Context of Research on α-Methyl Amino Acids
The study of α-methyl amino acids has a fascinating history intertwined with the search for the origins of life. A pivotal moment came with the analysis of carbonaceous chondrites, such as the Murchison meteorite, which fell in Australia in 1969. pnas.org These meteorites were found to contain a variety of organic molecules, including several α-methyl amino acids. nasa.govresearchgate.net Significantly, these extraterrestrial amino acids showed a slight excess of the L-enantiomer, the same handedness preferred by life on Earth. pnas.orgnih.gov
This discovery was profound because the α-methyl group prevents racemization (the conversion of one enantiomer to the other), meaning the L-enantiomeric excess observed in the meteorites was likely of extraterrestrial origin. pnas.orgnih.gov This finding provided a potential explanation for the homochirality of life, suggesting that the building blocks of life, delivered to a prebiotic Earth by meteorites, may have already possessed a chiral bias. pnas.orgresearchgate.net Early laboratory studies, some dating back to the 1930s, had already begun to explore the chemistry of amino acids, but the meteoritic discoveries propelled α-methyl amino acids into the spotlight of prebiotic chemistry and astrobiology research. researchgate.netwikipedia.org
Overview of Academic Research Trajectories for this compound
Academic research on this compound has followed several key trajectories, primarily focusing on its synthesis and its application in peptide and medicinal chemistry.
Synthesis: The creation of enantiomerically pure this compound is a significant area of research. Both chemical and enzymatic methods have been developed.
Chemical Synthesis: Scalable chemical syntheses have been established, often starting from L-serine. acs.org These methods can involve complex steps, such as the stereoselective methylation of a chiral derivative of L-serine or the resolution of a racemic mixture of 2-methylserine (B555999). ontosight.aiacs.org
Enzymatic Synthesis: Researchers have also explored biocatalytic routes. For instance, an enzyme named α-methylserine aldolase (B8822740) has been identified and cloned from bacteria like Ralstonia sp. ebi.ac.uknih.gov This enzyme can catalyze the synthesis of optically pure α-methyl-L-serine from L-alanine and formaldehyde (B43269), offering a potentially more environmentally friendly and efficient production method. ebi.ac.uknih.gov
Conformational Studies: A major focus of research has been the incorporation of this compound into peptides to study its effect on their three-dimensional structure.
Helix Induction: Like other α-methylated amino acids, this compound is studied for its ability to induce or stabilize helical conformations in peptides. ebi.ac.uknih.gov However, its effectiveness can be context-dependent. One study found that while it can promote a helical conformation in non-polar solvents, it does not show a significant helix-promoting effect in polar solvents. ebi.ac.uk
Glycopeptide Conformation: Research has also investigated the conformational effects of this compound within glycopeptides. One study reported that the glycosylation of a peptide containing this compound resulted in a high degree of backbone flexibility, a different outcome compared to the glycosylation of a similar peptide containing the natural amino acid threonine. nih.gov
Medicinal and Biological Chemistry: The unique properties of this compound make it a valuable tool in biological and medicinal research.
Metabolic Studies: It has been identified as a metabolite in certain biological pathways and has been investigated for its potential role in regulating enzyme activity. ontosight.ai Recent studies have also explored its potential causal association with conditions like tuberculosis and intervertebral disc degeneration, suggesting it could be a promising biomarker. nih.gove-neurospine.org
Peptidomimetics: As a non-proteinogenic amino acid, it is used in the creation of peptidomimetics—molecules that mimic the structure of natural peptides but with enhanced properties like increased stability against enzymatic degradation. nih.gov
| Research Area | Key Finding | Reference |
|---|---|---|
| Synthesis | Scalable, multi-kilogram synthesis of protected this compound has been achieved via diastereomeric salt resolution and stereoselective enolate methylation. | acs.org |
| Enzymatic Synthesis | The enzyme α-methylserine aldolase from Ralstonia sp. can be used for the high-yield, optically pure synthesis of this compound. | ebi.ac.uknih.gov |
| Conformational Analysis | In peptides, (S)-α-Methylserine shows a helical conformation in non-polar solvents but not a significant helix-promoting effect in polar solvents. | ebi.ac.uk |
| β-O-glycosylation of a peptide containing α-methylserine leads to increased backbone flexibility in aqueous solution. | nih.gov | |
| Biological Relevance | Mendelian randomization studies suggest a potential causal link between 2-methylserine levels and conditions such as tuberculosis and intervertebral disc degeneration. | nih.gove-neurospine.org |
Properties
Molecular Weight |
119.12 |
|---|---|
Origin of Product |
United States |
Stereochemical Investigations and Enantiomeric Differentiation in Research
Stereoisomers of 2-Methylserine (B555999): L- and D-Enantiomers
2-Methylserine is a non-proteinogenic α-amino acid, meaning it is not one of the canonical amino acids encoded in the genetic code for protein synthesis. ontosight.ai It is a derivative of the amino acid serine, distinguished by the addition of a methyl group to the alpha-carbon (Cα), the central carbon atom bonded to the carboxyl and amino groups. ontosight.ainih.gov This substitution at the Cα atom, which is a chiral center, gives rise to two non-superimposable mirror-image forms known as enantiomers. nih.govnih.govnasa.gov
The two enantiomers are designated as L-2-Methylserine and D-2-Methylserine. nih.govnih.gov The "L" and "D" nomenclature refers to the configuration of the molecule, with the L-form corresponding to the (S) configuration and the D-form corresponding to the (R) configuration under the Cahn-Ingold-Prelog priority rules. nih.govnih.gov A mixture containing equal amounts of both enantiomers is called a racemic mixture or Dthis compound. ontosight.ai The presence of two distinct enantiomers is significant because biological systems, which are inherently chiral, often interact selectively with one enantiomer over the other. ontosight.ainasa.gov
| Property | This compound | D-2-Methylserine |
|---|---|---|
| Systematic Name | (2S)-2-amino-3-hydroxy-2-methylpropanoic acid nih.gov | (2R)-2-amino-3-hydroxy-2-methylpropanoic acid nih.gov |
| PubChem CID | 7000050 nih.gov | 439656 nih.gov |
| Molecular Formula | C₄H₉NO₃ nih.gov | C₄H₉NO₃ nih.gov |
| Molecular Weight | 119.12 g/mol nih.gov | 119.12 g/mol nih.gov |
| InChIKey | CDUUKBXTEOFITR-BYPYZUCNSA-N nih.gov | CDUUKBXTEOFITR-SCSAIBSYSA-N nih.gov |
Enantioselective Analysis Methodologies
Differentiating and quantifying the individual enantiomers of 2-Methylserine is crucial for research into its synthesis and biological roles. Various analytical techniques have been developed for this purpose, primarily centered around chromatography.
One prominent method is Gas Chromatography-Mass Spectrometry (GC-MS) . Research involving extraterrestrial samples, such as carbonaceous chondrites, has successfully employed GC-MS to resolve the enantiomers of D,L-α-methylserine. nasa.govnasa.gov This process typically requires derivatization of the amino acid to make it volatile, followed by separation on a chiral column. nasa.gov For instance, studies have used a combination of columns like CP-Chirasil-Dex CB and Chirasil-L-Val to achieve chromatographic separation of the derivatized enantiomers. nasa.gov
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for enantioselective analysis. chromtech.net.au CSPs create a chiral environment that allows for differential interaction with each enantiomer, leading to their separation. For example, a CHIRAL-AGP column, which uses α1-acid glycoprotein (B1211001) as the chiral selector, can resolve the enantiomers of N-benzoythis compound in a reversed-phase mode. chromtech.net.au This method often utilizes simple mobile phases, such as buffered aqueous solutions with an organic modifier. chromtech.net.au
For preparative and large-scale separations, diastereomeric salt resolution is a classic but effective method. acs.orgresearchgate.net This approach involves reacting the racemic 2-Methylserine (or its ester derivative) with a chiral resolving agent, such as (1S)-(+)-camphorsulfonic acid, to form a pair of diastereomeric salts. acs.org Since diastereomers have different physical properties, they can be separated by conventional means like crystallization. Afterward, the resolving agent is removed to yield the pure enantiomer. acs.orgresearchgate.net
| Methodology | Description | Application Example |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives on a chiral column. nasa.gov | Resolution of D,L-α-methylserine enantiomers in meteorite extracts using columns like CP-Chirasil-Dex CB. nasa.govnasa.gov |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation using a chiral stationary phase (CSP) that interacts differently with each enantiomer. chromtech.net.au | Direct resolution of N-benzoythis compound using a CHIRAL-AGP column. chromtech.net.au |
| Diastereomeric Salt Resolution | Formation of separable diastereomeric salts with a chiral resolving agent, followed by crystallization. acs.orgresearchgate.net | Large-scale separation of 2-methylserine methyl ester using (1S)-(+)-camphorsulfonic acid as the resolving agent. acs.org |
Chiral Recognition and Its Implications in Biological Systems
The structural difference between L- and D-2-Methylserine leads to stereospecific interactions within biological systems, a phenomenon known as chiral recognition. Enzymes and receptors, themselves composed of chiral L-amino acids, can readily distinguish between the two enantiomers, often resulting in only one form being biologically active. ontosight.aiacs.org
A clear example of this is seen in microbiology. The bacterium Variovorax paradoxus can selectively utilize this compound from a racemic mixture, leaving the D-isomer untouched in the culture medium. tandfonline.com This specificity is driven by the enzyme α-methylserine aldolase (B8822740), which catalyzes the interconversion between α-methyl-L-serine and L-alanine. tandfonline.com This enzyme demonstrates a high degree of stereospecificity, acting on the L-enantiomer but not the D-enantiomer. tandfonline.com
In immunology, the stereochemistry of amino acid components of antigens can be critical for immune recognition. Studies on dideoxymycobactin (DDM), a lipopeptide antigen from Mycobacterium tuberculosis, revealed that its α-methylserine moiety has a specific stereocenter that is crucial for recognition by human T cells. nih.gov Chemical synthesis and subsequent biological testing showed that the synthetic DDM containing (S)-α-methylserine (the L-form) stimulated a T cell response comparable to the natural antigen. nih.gov This finding confirms that the L-enantiomer is the naturally occurring form in this context and is essential for the molecule's biological function as an antigen. nih.gov
These examples underscore a fundamental principle: the chirality of 2-Methylserine dictates its interaction with biological systems. The ability of enzymes and receptors to recognize a specific enantiomer has profound implications, influencing metabolic pathways, enzymatic inhibition, and immune responses.
Advanced Synthetic Methodologies and Chemical Derivatization
Chemical Synthesis of L-2-Methylserine and its Enantiomers
Chemical synthesis provides versatile and scalable routes to this compound. Key methodologies include creating the quaternary stereocenter through stereoselective alkylation, classical resolution of racemates, and stereocontrolled transformations of prochiral precursors.
Stereoselective Enolate Methylation Approaches
One of the most effective strategies for synthesizing this compound involves the stereoselective methylation of a chiral enolate derived from L-serine. This approach leverages the existing stereocenter of the parent amino acid to direct the introduction of the new methyl group.
A prominent example involves the use of a protected cyclic L-serine derivative, specifically a chiral oxazolidine. nih.govresearchgate.net The lithium enolate of a methyl (2R,4S)-2-tert-butyl-3-formyl-oxazolidine-4-carboxylate, derived from L-serine, can be generated at low temperatures (e.g., -75°C) using a strong base like lithium diisopropylamide (LDA). researchgate.net Subsequent alkylation with an electrophilic methyl source occurs with high diastereoselectivity, preferentially from the Re-face of the enolate. researchgate.net This high degree of stereocontrol is attributed to the steric hindrance imposed by the chiral auxiliary. Theoretical studies suggest that the reaction proceeds through a pyramidalized bicyclic serine enolate intermediate, which dictates the facial selectivity of the alkylation.
Another well-established method is the Schöllkopf bis-lactim ether synthesis . ebi.ac.ukresearchgate.net This approach utilizes a cyclic dipeptide (a 2,5-diketopiperazine) formed from a chiral auxiliary amino acid (commonly L-valine) and glycine (B1666218). After O-methylation to form the bis-lactim ether, the prochiral center of the glycine residue is deprotonated with a strong base like n-butyllithium (n-BuLi). The bulky isopropyl group of the valine auxiliary effectively shields one face of the resulting carbanion, directing the incoming electrophile (e.g., an alkyl halide) to the opposite face with high stereoselectivity (>95% ee). researchgate.net For the synthesis of (R)-α-methylserine, the lithiated bis-lactim ether is reacted with chloromethyl benzyl (B1604629) ether. ebi.ac.uk Subsequent acidic hydrolysis cleaves the cyclic adduct, releasing the methyl ester of the chiral auxiliary (L-valinate) and the desired product, (R)-O-benzyl-α-methylserine methyl ester, which can then be deprotected to yield the final amino acid. ebi.ac.uk
Table 1: Comparison of Stereoselective Enolate Methylation Methods
| Method | Chiral Auxiliary/Substrate | Key Reagents | Typical Diastereomeric/Enantiomeric Excess | Reference |
|---|---|---|---|---|
| Chiral Oxazolidine | L-Serine derived oxazolidine | LDA, Methylating agent | 98% ee | nih.govresearchgate.net |
| Schöllkopf Synthesis | L-Valine and Glycine (bis-lactim ether) | n-BuLi, Chloromethyl benzyl ether | >95% d.e. | ebi.ac.uk |
Diastereomeric Salt Resolution Techniques
Classical resolution provides a robust and scalable method for separating enantiomers from a racemic mixture. For 2-methylserine (B555999), this is typically achieved by reacting the racemic amino acid ester with a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.
A successful large-scale application of this technique involves the resolution of racemic N-tert-butoxycarbonythis compound methyl ester. nih.govresearchgate.net The racemic ester is treated with (1S)-(+)-10-camphorsulfonic acid, a chiral acid, to form diastereomeric camphorsulfonate salts. Due to their differential solubility in a given solvent system, one of the diastereomeric salts selectively crystallizes out of the solution. After separation, the desired enantiomer is liberated from the salt by treatment with a base. This method has been employed to produce kilogram quantities of the protected (S)-2-methylserine precursor with an enantiomeric excess greater than 99%. nih.govresearchgate.net This approach is particularly valuable for its operational simplicity and scalability, making it suitable for industrial production. nih.govresearchgate.net
Asymmetric Dihydroxylation Strategies
The Sharpless Asymmetric Dihydroxylation (AD) reaction is a powerful tool for the enantioselective synthesis of vicinal diols from prochiral olefins. wikipedia.org This methodology has been adapted for the synthesis of both (S)- and (R)-α-methylserine on a multigram scale. uah.es
The strategy begins with an olefin precursor, such as the Weinreb amide of 2-methyl-2-propenoic acid. uah.es The key step is the asymmetric dihydroxylation of the double bond using a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric oxidant and a chiral ligand. uah.esorganic-chemistry.org The choice of the chiral ligand, either (DHQ)₂PHAL (for AD-mix-α) or (DHQD)₂PHAL (for AD-mix-β), dictates which face of the olefin is hydroxylated, thus controlling the stereochemistry of the resulting diol product. wikipedia.orguah.es
The resulting chiral diol is then converted into a cyclic sulfate. This intermediate undergoes regioselective ring-opening with an azide (B81097) nucleophile (e.g., sodium azide), followed by reduction of the azide and hydrolysis to yield the target α-methylserine enantiomer. uah.es This stereodivergent route allows for the synthesis of both (S)- and (R)-α-methylserine from a common precursor simply by selecting the appropriate Sharpless AD-mix. uah.es
Table 2: Key Steps in Asymmetric Dihydroxylation Route to α-Methylserine
| Step | Reaction | Key Reagents | Outcome | Reference |
|---|---|---|---|---|
| 1 | Sharpless Asymmetric Dihydroxylation | Olefin, AD-mix-α or AD-mix-β, OsO₄ (cat.) | Enantiomerically enriched diol | uah.es |
| 2 | Cyclization | Thionyl chloride (SOCl₂) | Cyclic sulfite/sulfate | uah.es |
| 3 | Nucleophilic Ring Opening | Sodium azide (NaN₃) | Azido alcohol | uah.es |
| 4 | Reduction & Hydrolysis | H₂, Pd/C; Acid hydrolysis | (S)- or (R)-α-Methylserine | uah.es |
Synthesis from Isoserine Derivatives
An alternative approach utilizes L-isoserine (β-amino acid) as the starting material to construct the α,α-disubstituted α-amino acid framework. This strategy involves the diastereoselective alkylation of a chiral bicyclic N,O-acetal derived from L-isoserine. organic-chemistry.org
First, N-Boc-L-isoserine methyl ester is reacted with 2,2,3,3-tetramethoxybutane (B127872) (TMB) in the presence of an acid catalyst to form a chiral bicyclic N,O-acetal. The reaction generates a building block with defined stereocenters. This acetal (B89532) is then deprotonated to form a highly pyramidalized chiral enolate. Subsequent alkylation with methyl iodide proceeds with a high degree of diastereoselectivity. Interestingly, the stereochemical outcome (retention or inversion) depends on the relative configuration of the stereocenters in the starting bicyclic acetal. organic-chemistry.org
Quantum mechanical calculations have shown that the alkylation mechanism favors a pathway that minimizes torsional and steric interactions within the bicyclic scaffold. organic-chemistry.org Following the key alkylation step, the resulting α-methylisoserine derivative can be processed through nucleophilic ring-opening of a derived quaternary sulfamidate to furnish the final β²,²-amino acid product. This methodology provides access to chiral α-alkyl-α-amino acids bearing a quaternary stereocenter from an alternative starting material. organic-chemistry.org
Development of Scalable Laboratory Syntheses
The translation of synthetic routes from laboratory-scale to multikilogram production requires the development of robust, efficient, and safe processes. For N,O-protected (S)-2-methylserine, two complementary approaches have been successfully scaled up. researchgate.net
The first scalable method is the diastereomeric salt resolution discussed previously (Section 3.1.2). This route, using (1S)-(+)-10-camphorsulfonic acid, was used to produce 15 kg of (S)-3-tert-butoxycarbonyl-2,2,4-trimethyl-1,3-oxazolidine-4-carboxylic acid with an excellent enantiomeric excess of over 99%. researchgate.net Its primary advantages are its reliability and the high purity of the final product achieved through crystallization. researchgate.net
Enzymatic and Biocatalytic Synthesis of this compound
Biocatalysis offers an environmentally benign and highly selective alternative to classical chemical synthesis. For this compound, several enzymatic strategies have been explored, primarily utilizing aldolase-type enzymes that catalyze stereospecific C-C bond formation.
A key enzyme in this field is α-methylserine aldolase (B8822740) (also known as α-methylserine hydroxymethyltransferase, MSHMT, EC 2.1.2.7). This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the reversible aldol (B89426) addition of formaldehyde (B43269) to an amino acid. nih.govtandfonline.com Researchers have cloned and characterized α-methylserine aldolase from various microorganisms, including Variovorax paradoxus and Ralstonia sp.. tandfonline.comnih.gov
In a typical synthesis, the enzyme catalyzes the stereospecific transfer of a hydroxymethyl group from formaldehyde to the α-carbon of an amino acid substrate. For the synthesis of this compound, the enzyme can utilize D-alanine or L-alanine as the acceptor substrate. nih.govtandfonline.com The reaction using α-methylserine aldolase from Ralstonia sp. strain AJ110405 can effectively produce optically pure α-methyl-L-serine from L-alanine and formaldehyde, notably without the need for tetrahydrofolate (THF) as a cofactor, which is required by some related enzymes. nih.gov
Whole-cell biocatalysis, using engineered E. coli expressing the α-methylserine aldolase gene, has proven to be an effective production method. nih.gov This approach avoids the need for enzyme purification and cofactor addition. Using this system, a high yield of optically pure α-methyl-L-serine was obtained, demonstrating the industrial potential of this biocatalytic route. nih.gov Another class of enzymes, L-threonine aldolases (LTA), which catalyze the reversible condensation of glycine with various aldehydes, also show potential for synthesizing β-hydroxy-α-amino acids, though their application to 2-methylserine is less direct. researchgate.netsci-hub.se
Table 3: Enzymes in the Biocatalytic Synthesis of this compound
| Enzyme | EC Number | Source Organism (Example) | Substrates | Key Features | Reference |
|---|---|---|---|---|---|
| α-Methylserine Aldolase / MSHMT | 2.1.2.7 | Ralstonia sp. AJ110405, Variovorax paradoxus | L-Alanine / D-Alanine + Formaldehyde | PLP-dependent; THF-independent; High stereospecificity | nih.govtandfonline.comnih.gov |
| L-Threonine Aldolase (LTA) | 4.1.2.5 | Neptunomonas marine | Glycine + Aldehydes | PLP-dependent; Primarily for other β-hydroxy-α-amino acids | researchgate.net |
Utilization of α-Methylserine Aldolase
A significant breakthrough in the enzymatic synthesis of this compound came with the discovery and characterization of α-Methylserine Aldolase. nasa.govnasa.gov This enzyme has been identified in various microorganisms, including Ralstonia sp. strain AJ110405, Variovorax paradoxus, and Bosea sp. nasa.govnasa.govnasa.gov
Key Characteristics and Reaction Mechanism:
Reaction: α-Methylserine aldolase catalyzes the reversible stereoselective aldol addition of a hydroxymethyl group from formaldehyde to the α-carbon of L-alanine to produce this compound. nasa.govnasa.govmpg.de It can also catalyze the reverse reaction, breaking down this compound into L-alanine and formaldehyde. nasa.govmpg.de
Stereospecificity: The enzyme exhibits strict stereoselectivity, acting on L-alanine but not D-alanine as the substrate for the synthesis reaction. nasa.govnasa.govnasa.gov Similarly, it generates formaldehyde from this compound but not from its D-enantiomer, α-methyl-D-serine. nasa.govnasa.gov
Cofactor: It is a pyridoxal 5'-phosphate (PLP) dependent enzyme. nasa.govaanda.org The enzyme from Ralstonia sp. was found to be a homodimer with a molecular mass of approximately 47 kDa per subunit and contained 0.7 to 0.8 moles of PLP per mole of subunit. nasa.govnasa.gov
Tetrahydrofolate (THF) Independence: A crucial feature that distinguishes α-methylserine aldolase from other related enzymes is its independence from tetrahydrofolate (THF) as a cofactor for the hydroxymethyl transfer. nasa.govnasa.goveas-journal.org This simplifies the reaction setup and is advantageous for industrial production.
The enzyme from Variovorax paradoxus has also been shown to catalyze the synthesis of α-ethyl-L-serine from L-2-aminobutyric acid and formaldehyde, demonstrating its potential for creating other α-alkylated serine derivatives. arxiv.orgrsc.orgpnas.org However, the activity of α-methylserine aldolase can be inhibited by high concentrations of its substrate, formaldehyde. nasa.govmpg.de
| Property | Description | Source Organisms |
|---|---|---|
| Enzyme Class | Aldolase (EC 4.1.2.-) | Ralstonia sp. AJ110405 nasa.govnasa.gov, Variovorax paradoxus arxiv.orgpnas.org, Bosea sp. nasa.gov |
| Reaction | L-alanine + formaldehyde ⇌ this compound | |
| Stereospecificity | Strictly acts on L-isomers (L-alanine, this compound) | |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | |
| Key Feature | Tetrahydrofolate (THF) independent |
Role of α-Methylserine Hydroxymethyltransferase (MSHMT) in Interconversion
Another key enzyme involved in the metabolism of this compound is α-Methylserine Hydroxymethyltransferase (MSHMT, EC 2.1.2.7). nasa.govacs.org Unlike α-methylserine aldolase, MSHMT is dependent on tetrahydrofolate (THF) for its catalytic activity.
Key Characteristics and Reaction Mechanism:
Reaction: MSHMT catalyzes the reversible interconversion between α-methyl-L-serine and D-alanine, transferring a hydroxymethyl group via THF. nasa.govacs.orgresearchgate.net This stereospecific transfer is a key difference from the aldolase, which uses L-alanine.
Source Organisms: Potent MSHMT-producing strains have been identified in bacterial genera such as Paracoccus, Aminobacter, and Ensifer. nasa.govresearchgate.netnih.gov
Enzyme Properties: The enzyme purified from Paracoccus sp. AJ110402 is a homodimer with a subunit molecular mass of about 46 kDa and contains one mole of pyridoxal-5'-phosphate (PLP) per subunit. nasa.gov
Kinetic Parameters: For the enzyme from Paracoccus sp., the Km values for α-methyl-L-serine and THF were determined to be 0.54 mM and 73 μM, respectively. nasa.gov
The THF-dependence of MSHMT presents a different synthetic strategy and metabolic context compared to the more direct aldol addition catalyzed by α-methylserine aldolase. eas-journal.org
| Feature | α-Methylserine Aldolase | α-Methylserine Hydroxymethyltransferase (MSHMT) |
|---|---|---|
| Amino Acid Substrate | L-alanine nasa.govnasa.gov | D-alanine nasa.govacs.org |
| Cofactor for C1-transfer | None (Direct aldol addition) nasa.gov | Tetrahydrofolate (THF) nasa.govnih.gov |
| Enzyme Commission Number | EC 4.1.2.- | EC 2.1.2.7 nasa.gov |
| Primary Function | Synthesis/degradation | Interconversion |
Whole-Cell Biocatalysis for Stereoselective Production
For practical and large-scale synthesis, whole-cell biocatalysis is often preferred over using purified enzymes. This approach leverages the cellular machinery for cofactor regeneration and can improve enzyme stability. The gene encoding α-methylserine aldolase has been successfully cloned and expressed in Escherichia coli, creating a robust whole-cell catalyst for the production of this compound. nasa.govnasa.gov
Using E. coli cells expressing the α-methylserine aldolase gene, researchers have achieved high-yield production of optically pure this compound from inexpensive starting materials, L-alanine and formaldehyde. nasa.govnasa.govnasa.gov For instance, one study reported the conversion of 30 mmol of L-alanine and 30 mmol of formaldehyde to 27 mmol of α-methyl-L-serine within 25 hours, resulting in a final concentration of 180 mM. nasa.gov Similarly, whole E. coli cells expressing MSHMT have been used to stereoselectively produce 9.7 mmol of α-methyl-L-serine from D-alanine and formaldehyde. nasa.gov These whole-cell systems provide an effective and stereoselective route to this valuable amino acid, avoiding the complexities and costs associated with traditional chemical synthesis and purification of enantiomers. nasa.govwikipedia.org
Preparation of Protected this compound Derivatives for Synthetic Applications
This compound serves as a crucial chiral building block, particularly for the synthesis of peptides with modified properties. jst.go.jposti.gov To incorporate it into peptide chains or use it in other organic syntheses, its amino and hydroxyl groups must be protected. Scalable methods have been developed to produce multikilogram quantities of protected this compound derivatives.
Two primary strategies have proven effective for large-scale production:
Diastereomeric Salt Resolution: This classic resolution technique involves reacting racemic 2-methylserine methyl ester with a chiral resolving agent, (1S)-(+)-camphorsulfonic acid. This forms diastereomeric salts that can be separated by crystallization. The desired (S)-enantiomer is then isolated and protected. This approach was successfully used to produce 15 kg of (S)-3-tert-butoxycarbonyl-2,2,4-trimethyl-1,3-oxazolidine-4-carboxylic acid with an enantiomeric excess (ee) greater than 99%.
These protected derivatives, such as N-Fmoc-MeSer-OPfp, are attractive building blocks for solid-phase peptide synthesis, allowing the creation of conformationally constrained glycopeptides and other complex molecules. The regioselective opening of protected β-lactones derived from this compound with organocuprates also provides an efficient route to various enantiopure α-methyl amino acids.
Prebiotic and Abiotic Synthesis Pathways in Extraterrestrial Environments
The existence of amino acids in carbonaceous chondrite meteorites suggests that the building blocks of life can form through abiotic processes in extraterrestrial settings. While direct evidence for this compound in these environments is emerging, the detection of its structural analogs and related hydroxy amino acids points to plausible formation pathways. researchgate.net
Analyses of CM and CR carbonaceous chondrites have identified a variety of hydroxy amino acids (HAAs), including racemic α-methylserine. researchgate.net The presence of these molecules suggests they could have been produced during aqueous alteration on the meteorite parent bodies through mechanisms like the Strecker synthesis or ammonia-involved formose-like reactions. researchgate.net
Strecker Synthesis: This is a widely accepted pathway for the formation of α-amino acids in meteorites. nasa.govosti.gov It involves the reaction of aldehydes or ketones with ammonia (B1221849) and hydrogen cyanide (HCN), followed by hydrolysis. nasa.gov The precursors for α-methylserine would likely be a three-carbon keto-acid or aldehyde. The presence of a diverse suite of α-amino acids in meteorites like Murchison strongly supports the occurrence of Strecker-type reactions on their parent bodies. nasa.govacs.org
Formation in Interstellar Ices: Laboratory experiments simulating interstellar/cometary ice conditions have demonstrated the formation of various amino acids. The UV irradiation of simple ice mixtures containing water (H₂O), methanol (B129727) (CH₃OH), and ammonia (NH₃) has been shown to produce refractory organic residues containing multiple amino acids, including α-alanine and β-alanine. The formation of methylamine (B109427) (CH₃NH₂) and ethylamine (B1201723) in such irradiated ices has also been documented, highlighting the availability of key precursors for more complex amino acids. arxiv.org It is plausible that under these conditions, precursors to serine and its methylated derivatives could also be formed.
Enzymatic Pathways and Biocatalysis
Discovery and Characterization of Enzymes Associated with L-2-Methylserine Metabolism
Microorganism screening has been instrumental in the discovery of enzymes capable of acting on this compound. Bacterial genera such as Paracoccus, Aminobacter, Ensifer, Ralstonia, and Variovorax have been identified as potent sources of these specialized enzymes. researchgate.netnih.govnih.gov
α-Methylserine Hydroxymethyltransferase (MSHMT), designated as EC 2.1.2.7, has been identified and characterized from several bacterial sources. researchgate.netnih.gov This enzyme catalyzes the reversible interconversion of α-methyl-L-serine and D-alanine through a hydroxymethyl transfer that is dependent on tetrahydrofolate (THF) as a one-carbon unit carrier. researchgate.netnih.govuniprot.org
Detailed characterization of MSHMT from strains like Paracoccus sp. AJ110402, Aminobacter sp. AJ110403, and Ensifer sp. AJ110404 reveals that the native enzyme is a homodimer. researchgate.net Each subunit has a molecular mass of approximately 46 kDa and contains one mole of pyridoxal (B1214274) 5′-phosphate (PLP) as a cofactor. researchgate.net The enzyme exhibits high specificity for its substrates, not acting on L-serine, D-serine, or L-alanine. uniprot.org Kinetic studies have provided insights into its efficiency, with varying affinities for α-methyl-L-serine and THF depending on the source organism. researchgate.netuniprot.org For instance, the enzyme from Paracoccus sp. has a Kₘ value of 0.54 mM for α-methyl-L-serine and 73 μM for THF. researchgate.net
| Characteristic | Paracoccus sp. AJ110402 | Aminobacter sp. AJ110403 | Ensifer sp. AJ110404 |
|---|---|---|---|
| Enzyme Type | α-Methylserine Hydroxymethyltransferase (EC 2.1.2.7) | ||
| Structure | Homodimer (~85 kDa native) | Homodimer | Homodimer |
| Subunit Mass | ~46 kDa | ~46 kDa | ~46 kDa |
| Cofactors | Pyridoxal 5′-Phosphate (PLP), Tetrahydrofolate (THF) | ||
| Reaction | α-methyl-L-serine + THF ⇌ D-alanine + 5,10-methylenetetrahydrofolate | ||
| Kₘ (α-methyl-L-serine) | 0.54 mM | N/A | 1.88 mM |
| Kₘ (THF) | 73 µM | N/A | 0.228 mM |
| Vₘₐₓ (Cleavage) | N/A | 22.1 U/mg | 15.4 U/mg |
A second class of enzyme, α-Methylserine Aldolase (B8822740), has been isolated from microorganisms like Ralstonia sp. strain AJ110405 and Variovorax paradoxus. nih.govnih.govnih.gov This enzyme catalyzes the reversible interconversion of α-methyl-L-serine to L-alanine and formaldehyde (B43269). nih.govnih.gov A key distinguishing feature of this aldolase is that it functions independently of THF. nih.govnih.gov
The enzyme from Ralstonia sp. is a homodimer with a subunit molecular mass of 47 kDa and, like MSHMT, contains PLP. nih.govnih.gov Its substrate specificity is strict; it generates formaldehyde from α-methyl-L-serine but not from α-methyl-D-serine, L-serine, or D-serine. nih.govnih.gov For the synthesis reaction, it specifically requires L-alanine, showing no activity with D-alanine. nih.govnih.gov The enzyme from V. paradoxus shares these core functionalities and has also been shown to catalyze the synthesis of α-ethyl-L-serine from L-2-aminobutyric acid and formaldehyde. nih.govuniprot.orgtandfonline.com Interestingly, this enzyme also exhibits low alanine (B10760859) racemase activity. uniprot.orgtandfonline.com
| Functionality | Ralstonia sp. AJ110405 | Variovorax paradoxus NBRC15150 |
|---|---|---|
| Enzyme Type | α-Methylserine Aldolase | |
| Structure | Homodimer | Homodimer |
| Subunit Mass | ~47 kDa | N/A |
| Cofactor | Pyridoxal 5′-Phosphate (PLP) | |
| THF Dependence | Independent | |
| Reaction | α-methyl-L-serine ⇌ L-alanine + formaldehyde | |
| Kₘ (for cleavage) | N/A | 1.2 mM |
| Vₘₐₓ (for cleavage) | N/A | 1.89 µmol/min/mg |
| Other Activities | No | Alanine racemization |
The enzymes that metabolize this compound are related to a broader family of serine-converting enzymes, most notably Serine Hydroxymethyltransferase (SHMT; EC 2.1.2.1). SHMT is a pivotal enzyme in one-carbon metabolism that catalyzes the reversible, THF-dependent conversion of L-serine to glycine (B1666218). researchgate.net The primary difference between SHMT and MSHMT lies in their substrate specificity; MSHMT acts on α-methyl-L-serine to produce D-alanine, whereas SHMT acts on L-serine to produce glycine. researchgate.net
The specificity of α-Methylserine Aldolase is also noteworthy. It does not utilize L-serine or D-serine as substrates for formaldehyde release. nih.govuniprot.org This strict specificity ensures that its activity is channeled specifically toward α-methylated amino acids. Other related enzymes, such as L-threonine aldolase, cleave threonine to glycine and acetaldehyde, showcasing how different enzymes in this family are tailored to recognize distinct side chains and perform specific bond cleavages. jst.go.jp
| Enzyme | Primary Substrate (Cleavage) | Products | Key Cofactor(s) | Acts on L-Serine? |
|---|---|---|---|---|
| α-Methylserine Hydroxymethyltransferase (MSHMT) | α-methyl-L-serine | D-alanine, CH₂=THF | PLP, THF | No uniprot.org |
| α-Methylserine Aldolase | α-methyl-L-serine | L-alanine, Formaldehyde | PLP | No nih.govuniprot.org |
| Serine Hydroxymethyltransferase (SHMT) | L-serine | Glycine, CH₂=THF | PLP, THF | Yes researchgate.net |
α-Methylserine Aldolase Functionality
Mechanistic Studies of Enzyme-Catalyzed Reactions Involving this compound
The catalytic power of the enzymes that metabolize this compound is rooted in their use of the versatile cofactor Pyridoxal 5′-Phosphate (PLP). libretexts.org
PLP-dependent enzymes are central to amino acid metabolism, catalyzing transformations such as transamination, decarboxylation, and aldol (B89426) cleavage. nih.govresearchgate.net The catalytic cycle begins with the PLP cofactor already linked to a lysine (B10760008) residue in the enzyme's active site, forming an internal aldimine or Schiff base. libretexts.orgnih.gov
When the amino acid substrate, such as this compound, enters the active site, it displaces the lysine to form a new external aldimine with the PLP. osti.gov The PLP then acts as an "electron sink," withdrawing electron density from the substrate's bonds. libretexts.orgosti.gov For aldol cleavage or hydroxymethyl transfer, this facilitates the breaking of the bond between the α-carbon and β-carbon (Cα-Cβ). The pyridine (B92270) ring of PLP stabilizes the resulting Cα carbanionic intermediate, which is a crucial step in the reaction mechanism. libretexts.orgnih.gov In the case of α-Methylserine Aldolase from V. paradoxus, the formation of a quinonoid intermediate upon reaction with L-alanine has been observed spectrophotometrically, with characteristic peaks appearing around 498-500 nm. nih.govtandfonline.comjst.go.jp
The transfer of a hydroxymethyl group is the core reaction in both the synthesis and degradation of this compound.
In the case of MSHMT, the reaction is a reversible hydroxymethyl transfer between α-methyl-L-serine and D-alanine, mediated by THF. researchgate.netnih.gov In the degradative direction, the hydroxymethyl group of α-methyl-L-serine is transferred to THF to form 5,10-methylenetetrahydrofolate, yielding D-alanine. researchgate.net
For the THF-independent α-Methylserine Aldolase, the reaction is a reversible aldol condensation/cleavage. nih.govtandfonline.com
Cleavage (Retro-aldol): The enzyme breaks the Cα-Cβ bond of this compound to release formaldehyde and L-alanine. nih.govuniprot.org
Synthesis (Aldol condensation): The enzyme catalyzes the stereospecific transfer of a hydroxymethyl group from formaldehyde to the α-carbon of L-alanine to produce optically pure α-methyl-L-serine. nih.govnih.gov The reaction is highly enantioselective. nih.gov
This THF-independent pathway is considered a potential breakthrough for the biotechnological production of α-methyl-L-serine due to its simpler requirements. nih.gov
Aldol Condensation and Cleavage Mechanisms
The formation and breakdown of this compound are primarily governed by pyridoxal 5'-phosphate (PLP)-dependent enzymes, which catalyze reversible aldol condensation and retro-aldol cleavage reactions. nih.govnih.gov These enzymes facilitate the formation or breaking of a carbon-carbon bond between the α- and β-carbons of the amino acid. nih.gov
The key enzyme family involved in these transformations for this compound is the aldolases. Specifically, α-methylserine aldolase has been identified and characterized for its role in the interconversion between α-methyl-L-serine and L-alanine through the addition or removal of formaldehyde. tandfonline.comebi.ac.ukoup.com This enzyme is distinct from serine hydroxymethyltransferase (SHMT), which typically requires a tetrahydrofolate cofactor for one-carbon transfers, as α-methylserine aldolase can function in its absence. ebi.ac.uknih.gov
Aldol Condensation (Synthesis): The synthesis of this compound occurs via an aldol condensation reaction. In this pathway, an enzyme such as α-methylserine aldolase catalyzes the reaction between L-alanine (the donor) and formaldehyde (the acceptor). tandfonline.comresearchgate.net The mechanism, typical for PLP-dependent aldolases, involves several steps:
Transaldimination: The amino group of the L-alanine substrate attacks the internal aldimine formed between the PLP cofactor and a lysine residue in the enzyme's active site. This forms an external aldimine. nih.gov
Deprotonation: A basic residue in the active site abstracts the α-proton from the L-alanine moiety, creating a stabilized quinonoid intermediate. oup.com
Nucleophilic Attack: The α-carbon of the quinonoid intermediate acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. libretexts.org
Hydrolysis: The resulting product is hydrolyzed, releasing this compound and regenerating the internal aldimine on the enzyme.
Retro-Aldol Cleavage (Degradation): The reverse reaction, the retro-aldol cleavage of this compound, breaks it down into L-alanine and formaldehyde. ebi.ac.uk This process is essentially the microscopic reverse of the condensation mechanism. Serine hydroxymethyltransferase (SHMT) is a well-studied enzyme that catalyzes the retro-aldol cleavage of L-serine to glycine and formaldehyde and can also act on other β-hydroxy-α-amino acids. acs.org While SHMT can cleave α-methylserine to D-alanine, α-methylserine aldolase specifically catalyzes the cleavage to L-alanine. tandfonline.comresearchgate.net Low-specificity L-threonine aldolases (TAs) also exhibit broad substrate specificity and can catalyze the reversible cleavage of various L-β-hydroxy-α-amino acids to glycine and a corresponding aldehyde. nih.govresearchgate.net
| Enzyme | Source Organism | Reaction Catalyzed | Cofactor | Key Findings | Reference |
|---|---|---|---|---|---|
| α-Methylserine Aldolase | Ralstonia sp. strain AJ110405 | α-Methyl-L-serine ⇌ L-alanine + formaldehyde | Pyridoxal 5'-phosphate (PLP) | Catalyzes interconversion without tetrahydrofolate; inhibited by excess formaldehyde. | ebi.ac.uknih.gov |
| α-Methylserine Aldolase | Variovorax paradoxus | α-Methyl-L-serine ⇌ L-alanine + formaldehyde | Pyridoxal 5'-phosphate (PLP) | Vmax for cleavage was 1.89 µmol min-1 mg-1 with a Km of 1.2 mM for α-methyl-L-serine. | oup.com |
| D-alanine 2-hydroxymethyltransferase | Not specified | D-alanine + 5,10-methylenetetrahydrofolate → 2-methylserine (B555999) + tetrahydrofolate | 5,10-methylenetetrahydrofolate | Crucial in D-amino acid metabolism. | ontosight.ai |
| Low-specificity L-Threonine Aldolase (LTA) | Escherichia coli | L-threonine ⇌ glycine + acetaldehyde | Pyridoxal 5'-phosphate (PLP) | Can act on a broad range of β-hydroxy-α-amino acids; structural studies suggest a large active site opening. | nih.gov |
Metabolic Engineering for Modulating this compound Levels in Model Organisms
Metabolic engineering offers a powerful approach to produce non-proteinogenic amino acids like this compound by harnessing the catalytic machinery of model organisms, most notably Escherichia coli. researchgate.netnih.gov The primary strategy involves introducing a heterologous enzymatic pathway into a microbial host optimized for high-yield production.
Research has successfully demonstrated the production of α-methyl-L-serine using whole-cell biocatalysts of E. coli. ebi.ac.uknih.gov This is achieved by cloning and expressing the gene encoding α-methylserine aldolase from other microorganisms, such as Ralstonia sp. or Variovorax paradoxus. ebi.ac.ukoup.comresearchgate.net In this system, the engineered E. coli cells are cultured and then used as catalysts to convert simple, inexpensive substrates like L-alanine and formaldehyde into the target compound. nih.gov
Key strategies for modulating and enhancing this compound levels include:
Gene Expression: The gene for α-methylserine aldolase is cloned into an expression vector, which is then transformed into an E. coli host strain (e.g., JM109). nih.gov Gene expression is typically induced to produce large quantities of the desired enzyme. nih.gov
Whole-Cell Biocatalysis: Instead of purifying the enzyme, which can be costly, the entire microbial cells are used as catalysts. asm.org This approach protects the enzyme and can facilitate cofactor regeneration. For the synthesis of α-methyl-L-serine, E. coli cells expressing the aldolase are fed L-alanine and formaldehyde. nih.gov Using this method, a concentration of 180 mM α-methyl-L-serine was achieved from 30 mmol of L-alanine and 30 mmol of formaldehyde. nih.gov
Precursor Supply: The efficiency of production is dependent on the intracellular availability of the precursor, L-alanine. Strategies used for enhancing the production of other amino acids, such as redirecting carbon flux towards the synthesis of precursors like oxaloacetate or pyruvate, could be adapted to increase the L-alanine pool. nih.gov
Pathway Optimization: To maximize product yield, it is often necessary to eliminate competing metabolic pathways. For instance, in L-serine production, native L-serine deaminases are deleted to prevent the degradation of the product. nih.gov A similar approach could be applied to prevent any native E. coli enzymes from degrading this compound.
| Model Organism | Engineering Strategy | Key Gene(s) Expressed | Substrates | Product & Yield | Reference |
|---|---|---|---|---|---|
| Escherichia coli JM109 | Whole-cell biocatalysis | α-methylserine aldolase from Ralstonia sp. AJ110405 | L-alanine, formaldehyde | α-Methyl-L-serine, 180 mM (27 mmol) | nih.gov |
| Escherichia coli | Whole-cell biocatalysis | Gene encoding AEP14369 (hydroxylase) from Sulfobacillus thermotolerans | L-His, 2-oxoglutarate | L-threo-β-hydroxy-His, 137 mM (91% yield) | asm.org |
| Escherichia coli | Pathway engineering for L-serine production (analogous strategy) | Deletion of sdaA, sdaB, tdcG, glyA; overexpression of serA, serB, serC and transporter eamA | Glucose | L-serine, 11.7 g/L | nih.gov |
Biochemical Roles and Metabolic Interplay
Participation in Microbial Metabolic Pathways
L-2-Methylserine is an active participant in several microbial metabolic pathways, ranging from the synthesis of complex secondary metabolites to the degradation of synthetic compounds. Its metabolism often involves specialized enzymes that can handle its distinct alpha-substituted structure. nih.gov
Nonribosomal peptides (NRPs) are a diverse class of secondary metabolites produced by microorganisms, often exhibiting a wide range of biological activities. researchgate.net These peptides are assembled by large enzyme complexes called nonribosomal peptide synthetases (NRPSs), which are known for their ability to incorporate non-proteinogenic amino acids. researchgate.netnih.gov this compound serves as a building block in the biosynthesis of several NRPs. nih.govacs.org For instance, it is a component of tambromycin, a nonribosomal tetrapeptide with antiproliferative activity produced by species like Streptomyces virginiae. researchgate.netnih.gov The NRPS system in these microbes specifically recognizes and activates 2-methyl-serine for incorporation into the growing peptide chain. nih.govacs.org It is also found in the structure of the antibiotic amicetin. nih.govacs.org
Microbial consortia have evolved novel catabolic pathways to degrade xenobiotic compounds, which are synthetic chemicals not naturally found in the environment. oup.com A notable example is the degradation of TRIS (2-amino-2-(hydroxymethyl)propane-1,3-diol), a widely used synthetic buffer. nih.govresearchgate.net Bacteria, including strains of Pseudomonas and Shinella, have been isolated that can utilize TRIS as a sole carbon and nitrogen source. nih.govresearchgate.netresearchgate.net The degradation pathway involves the initial oxidation of TRIS to an intermediate, 2-hydroxymethylserine. oup.comnih.govresearchgate.net This intermediate is then acted upon by an enzyme, methylserine hydroxymethyltransferase (mSHMT), which converts it into pyruvate, a central metabolite that can enter primary metabolic cycles. nih.govresearchgate.netbiorxiv.org This entire degradation pathway is encoded by gene clusters located on mobile genetic elements, facilitating its spread through horizontal gene transfer. oup.comnih.gov
The metabolism of this compound is linked to specific microbial genera, which either produce it as part of secondary metabolites or utilize it in catabolic processes. Research has identified several such associations. For example, the genus Marvinbryantia in the gut microbiota has been linked to increased levels of 2-methylserine (B555999), which in turn were associated with detrimental effects on intervertebral disc degeneration. e-neurospine.org In broiler chickens, specific cecal microbes were correlated with plasma levels of 2-methylserine, which was identified as a metabolite associated with aggressive behaviors. mdpi.com
| Microbial Genus | Associated Metabolic Process/Output | Reference |
| Streptomyces | Biosynthesis of tambromycin, a nonribosomal peptide containing 2-methyl-serine. | nih.govacs.org |
| Pseudomonas | Degradation of the xenobiotic TRIS via a 2-hydroxymethylserine intermediate. | nih.govresearchgate.netresearchgate.net |
| Shinella | Degradation of the xenobiotic TRIS via a 2-hydroxymethylserine intermediate. | nih.govresearchgate.net |
| Ralstonia | Possesses alpha-methylserine aldolase (B8822740) for the interconversion of alpha-methyl-L-serine and L-alanine. | ebi.ac.uk |
| Variovorax | Contains alpha-methylserine aldolase, which catalyzes the reversible conversion of alpha-methyl-L-serine to L-alanine and formaldehyde (B43269). | uniprot.org |
| Ensifer | Produces 2-methylserine hydroxymethyltransferase (mshmt) for the interconversion of alpha-methyl-L-serine and D-alanine. | uniprot.org |
| Marvinbryantia | Upregulation of 2-methylserine, associated with intervertebral disc degeneration. | e-neurospine.org |
Involvement in Degradation Pathways of Xenobiotics (e.g., TRIS)
Precursor Functions in Secondary Metabolite Biosynthesis
As established, this compound is a key precursor for the biosynthesis of certain nonribosomal peptides. nih.govacs.org Its incorporation into these molecules contributes to their structural diversity and biological activity. researchgate.net The presence of the alpha-methyl group can introduce conformational constraints on the peptide backbone and alter its chemical properties, which can be crucial for the molecule's function, such as the antiproliferative activity of tambromycin. researchgate.netnih.gov The biosynthesis of these complex natural products highlights the role of this compound as a specialized building block in microbial secondary metabolism.
Interconnections with Other Amino Acid Metabolic Cycles
The metabolism of this compound is not isolated but connects to central amino acid metabolic pathways. nih.gov Several microbial enzymes directly link this compound to the metabolism of alanine (B10760859). The enzyme alpha-methylserine aldolase, found in genera like Ralstonia and Variovorax, catalyzes the reversible cleavage of alpha-methyl-L-serine into L-alanine and formaldehyde. ebi.ac.ukuniprot.org Another enzyme, 2-methylserine hydroxymethyltransferase (mshmt) from Ensifer sp., catalyzes the reversible conversion of alpha-methyl-L-serine to D-alanine. uniprot.org
Furthermore, these enzymatic reactions often involve tetrahydrofolate (THF) as a cofactor, which serves as a carrier of one-carbon units. biorxiv.orguniprot.org This directly links the metabolism of this compound to one-carbon metabolism, a crucial network that is interconnected with the metabolic cycles of serine, glycine (B1666218), and methionine. mdpi.comnih.gov L-serine itself is a major source of one-carbon units for processes like purine (B94841) and thymidylate synthesis, and for the regeneration of S-adenosylmethionine (SAM), the universal methyl donor. mdpi.comnih.gov The involvement of THF in this compound metabolism suggests its integration into this fundamental cellular metabolic hub.
| Enzyme | Reaction | Connecting Metabolic Cycle | Microbial Source | Reference |
| Alpha-methylserine aldolase | alpha-methyl-L-serine ⇌ L-alanine + formaldehyde | Alanine Metabolism | Ralstonia sp., Variovorax paradoxus | ebi.ac.ukuniprot.org |
| 2-methylserine hydroxymethyltransferase (mshmt) | alpha-methyl-L-serine + THF ⇌ D-alanine + 5,10-methylene-THF | Alanine Metabolism, One-Carbon Metabolism | Ensifer sp. | uniprot.org |
Biological Functions at the Cellular and Molecular Level
Emerging research suggests that this compound has specific biological functions at the cellular and molecular levels, some with implications for health and disease. Mendelian randomization studies have indicated that increased levels of 2-methylserine may have a protective role, being associated with a suppressed risk of tuberculosis. nih.gov While the exact mechanism is not yet understood, it is noted that amino acid metabolism is critical for the survival of the pathogen Mycobacterium tuberculosis. nih.gov
Conversely, other studies have linked the metabolite to pathological conditions. An analysis of gut microbiota and metabolites found that the genus Marvinbryantia contributes to detrimental effects on intervertebral disc health by upregulating 2-methylserine levels. e-neurospine.org In a different context, metabolomic analysis in broiler chickens identified 2-methylserine as one of the plasma metabolites associated with aggressive behavior, pointing to a potential role in neuroendocrine regulation. mdpi.com Additionally, as a component of the secondary metabolite tambromycin, this compound contributes to a molecule with demonstrated antiproliferative activity against certain cancer cell lines. researchgate.netnih.gov
Structural Biology and Conformational Analysis
Conformational Studies of L-2-Methylserine within Peptides
Conformational analysis of peptides containing this compound has been conducted using a combination of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations. nih.govresearchgate.net For instance, a study on a peptide containing the sequence threonine-alanine-alanine, where threonine was replaced by α-methylserine (MeSer), revealed distinct conformational preferences in aqueous solution. nih.govresearchgate.net These studies, which utilize Nuclear Overhauser Effect (NOE) data and coupling constants in conjunction with MD simulations, have shown that MeSer-containing peptides can adopt both extended and folded conformations. nih.govebi.ac.uk Specifically, one investigation identified that a MeSer-containing peptide exists in a dynamic equilibrium between extended structures (approximately 70%) and β-turn conformations (approximately 30%) in aqueous solution. nih.govresearchgate.net
The effect of glycosylation on the conformation of MeSer-containing peptides has also been explored. nih.govresearchgate.net Interestingly, β-O-glycosylation of the MeSer residue was found to increase the flexibility of the peptide backbone, a contrasting effect to the rigidification observed upon glycosylation of threonine-containing peptides. nih.govebi.ac.uk
Influence of this compound on Peptide Secondary Structure Formation
The unique structural constraints imposed by this compound have a pronounced influence on the formation of peptide secondary structures. The presence of the α-methyl group favors the adoption of helical and turn conformations.
Studies comparing the helix-inducing potential of various α-methyl-α-amino acids have provided valuable insights. ebi.ac.uk In one such study, the conformational behavior of host-guest peptides containing α-aminoisobutyric acid (Aib), (S)-2-ethylalanine ((S)-Iva), and (S)-2-methylserine ((S)-α-MeSer) was examined. ebi.ac.uk While (S)-Iva showed a helix-inducing potential comparable to the strong helix-former Aib, (S)-α-MeSer did not exhibit a significant helix-promoting effect in polar solvents like trifluoroethanol, methanol (B129727), and water. ebi.ac.uk However, infrared (IR) spectroscopy data indicated a helical conformation for the (S)-α-MeSer-containing peptides in the less polar solvent chloroform (B151607) and in the solid state. ebi.ac.uk This suggests that the environment plays a crucial role in the ability of this compound to stabilize helical structures.
Furthermore, research has indicated that α-methylserine has a higher propensity to induce β-turns and 3(10)-helices. explorationpub.com The chirality of the α-methylserine residue can dictate a defined screw-sense to the resulting helical structure. explorationpub.com The 3(10)-helix is a common type of secondary structure, and the inclusion of constrained amino acids like this compound is a recognized strategy for its stabilization.
Table 1: Conformational Preferences of this compound in Peptides
| Condition | Predominant Conformation(s) | Method of Analysis |
|---|---|---|
| Aqueous Solution | Extended (70%) and β-turn (30%) | NMR and MD Simulations nih.govresearchgate.net |
| Polar Solvents (TFE, MeOH, Water) | No significant helix promotion | Circular Dichroism (CD) Spectroscopy ebi.ac.uk |
| Non-polar Solvent (CHCl3) and Solid State | Helical Conformation | Infrared (IR) Spectroscopy ebi.ac.uk |
| General Peptides | β-turns and 3(10)-helices | General literature explorationpub.com |
Enzyme-L-2-Methylserine Substrate Interactions and Binding Analysis
This compound can also interact with enzymes as a substrate or inhibitor. The study of these interactions provides insights into enzyme specificity and reaction mechanisms.
One notable enzyme that interacts with this compound is α-methylserine aldolase (B8822740). Research has shown that this enzyme, purified from Ralstonia sp., catalyzes the interconversion of α-methyl-L-serine to L-alanine and formaldehyde (B43269). asm.org This reaction is significant as it does not require tetrahydrofolate (THF) as a cofactor, unlike many other serine hydroxymethyltransferases. asm.org The enzyme exhibits specificity for the L-isomer, as formaldehyde is generated from α-methyl-L-serine but not from α-methyl-D-serine. ebi.ac.uk Kinetic studies have been performed to characterize this interaction. For example, the synthesis of α-methyl-L-serine can be achieved using L-alanine and formaldehyde, though the reaction is inhibited by excess formaldehyde. asm.org
Another enzyme, 2-methylserine (B555999) hydroxymethyltransferase (MSHMT) from Ensifer sp., also utilizes α-methyl-L-serine as a substrate. uniprot.org This enzyme catalyzes the reversible conversion of α-methyl-L-serine to D-alanine, with tetrahydrofolate acting as the one-carbon carrier. uniprot.org It is specific for α-methyl-L-serine and cannot use α-methyl-D-serine, L-serine, or D-serine as substrates. uniprot.org
Furthermore, L-serine and its analogs, including α-methyl-DL-serine, have been studied as inhibitors of γ-glutamyl transpeptidase in the presence of borate. ebi.ac.uk The inhibition is competitive with respect to the γ-glutamyl substrate, and it is believed that a serine-borate complex binds to the γ-glutamyl binding site of the enzyme, acting as a transition state inhibitor. ebi.ac.uk
Table 2: Enzyme Interactions with this compound and Related Compounds
| Enzyme | Organism | Substrate(s)/Inhibitor | Product(s) | Kinetic Parameter (Km) |
|---|---|---|---|---|
| α-Methylserine Aldolase | Ralstonia sp. | α-Methyl-L-serine | L-alanine and formaldehyde | Not specified in provided text |
| 2-Methylserine Hydroxymethyltransferase (MSHMT) | Ensifer sp. | α-Methyl-L-serine, Tetrahydrofolate | D-alanine, 5,10-methylene-tetrahydrofolate | 1880 µM (for α-methyl-L-serine), 228 µM (for tetrahydrofolate) uniprot.org |
| γ-Glutamyl Transpeptidase | Not specified | α-Methyl-DL-serine (in presence of borate) | Inhibitor | Not applicable |
| L-3-hydroxyisobutyrate dehydrogenase | Pseudomonas putida | 2-methyl-DL-serine | Not specified | 44 mM ebi.ac.uk |
| NADP(+)-dependent serine dehydrogenase | Agrobacterium tumefaciens | 2-methyl-DL-serine | Not specified | Not specified in provided text |
Analytical Research Methodologies
Chromatographic Techniques for L-2-Methylserine Isolation and Quantification
Chromatographic methods are fundamental for the separation of this compound from complex mixtures, such as biological samples or synthetic reaction products, and for its precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile amino acids like this compound, chemical derivatization is a prerequisite to increase their volatility. This process involves converting the polar carboxyl and amino groups into less polar, more volatile esters and amides. Common derivatization reagents include heptafluorobutyl chloroformate followed by amidation with methylamine (B109427), or the formation of N-trifluoroacetyl-isopropyl derivatives. nih.govacs.org
The enantiomeric resolution of 2-methylserine (B555999), i.e., the separation of its L- and D-isomers, is typically achieved using chiral stationary phases in the gas chromatograph. nih.gov Chirasil-L-Val, a common chiral stationary phase, has been effectively used for the separation of various amino acid enantiomers, including derivatives of 2-methylserine. nih.gov The derivatized sample is injected into the GC, where the enantiomers are separated based on their differential interactions with the chiral stationary phase. The separated enantiomers then enter the mass spectrometer, which provides mass-to-charge ratio information, confirming their identity and allowing for quantification. nih.govresearchgate.net GC-MS has been utilized in the analysis of 2-methylserine in various matrices, including extraterrestrial samples like carbonaceous chondrites. researchgate.net
Table 1: GC-MS Parameters for 2-Methylserine Analysis
| Parameter | Description |
|---|---|
| Derivatization | Conversion to volatile derivatives (e.g., N-trifluoroacetyl-isopropyl esters) is necessary. acs.org |
| Column | A chiral capillary column (e.g., Chirasil-L-Val) is used for enantiomeric separation. nih.gov |
| Injector Temperature | Typically set high enough to ensure rapid volatilization of the derivatized analyte. nih.gov |
| Oven Temperature Program | A temperature gradient is employed to elute compounds with different boiling points. nih.gov |
| Carrier Gas | An inert gas, such as helium or nitrogen, is used to carry the sample through the column. mdpi.com |
| Ionization Mode | Electron Ionization (EI) is commonly used for generating reproducible mass spectra. nih.gov |
| Detector | A mass spectrometer that separates ions based on their mass-to-charge ratio. |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds, making it well-suited for the analysis of amino acids like this compound without the need for derivatization. sielc.comsielc.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
For the separation of this compound from other amino acids, reversed-phase HPLC is often employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. sielc.comsielc.com The retention of amino acids can be adjusted by modifying the mobile phase composition, such as the pH and the concentration of an organic modifier (e.g., acetonitrile (B52724) or methanol). sielc.com
The enantiomeric separation of this compound can be achieved by using a chiral stationary phase, such as one based on α1-acid glycoprotein (B1211001) (AGP), or by using chiral derivatization agents. lodz.plchromtech.net.au The use of a chiral stationary phase allows for the direct resolution of the enantiomers. chromtech.net.au Detection is commonly performed using UV absorbance, as the peptide bond and any chromophoric derivatizing agents absorb light in the UV region. sielc.com
Table 2: HPLC Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase columns (e.g., C18) for general separation; Chiral columns (e.g., Chiralcel® OD, CHIRAL-AGP) for enantiomeric resolution. sielc.comlodz.plchromtech.net.au |
| Mobile Phase | Typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727). sielc.com |
| Flow Rate | Optimized for efficient separation, often in the range of 0.5-1.0 mL/min. lodz.pl |
| Detection | UV detection is common, especially after derivatization or at low wavelengths for underivatized amino acids. Mass spectrometry (LC-MS) can also be used for enhanced specificity and sensitivity. sielc.comnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Resolution
Spectroscopic Characterization Techniques in Research
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound, providing detailed information about its molecular structure, connectivity, and conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound. nih.govnih.govlgcstandards.com The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum reveal the number and connectivity of the different types of protons in the molecule. ptfarm.pl ¹³C NMR spectroscopy provides information about the number and chemical environment of the carbon atoms. chemicalbook.com Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the spatial proximity of atoms, which is crucial for conformational analysis of peptides containing this compound. ebi.ac.ukresearchgate.net
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. nih.govuni.lu When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides a highly specific method for identification and quantification. nih.govnih.gov In the mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragment ions are separated based on their mass-to-charge ratio (m/z). nih.gov The fragmentation pattern is often unique to the molecule and can be used for structural confirmation. For this compound, the protonated molecule [M+H]⁺ is typically observed with a m/z of 120. nih.gov
Mass Spectrometry (MS) for Molecular Identification
Methods for Purity and Chiral Purity Determination in Research Settings
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of 2-Methylserine enantiomers. To achieve separation, the amino acid is typically derivatized to increase its volatility for gas-phase analysis. uef.fi A notable application of this technique is in the analysis of extraterrestrial samples, where researchers have developed robust GC-MS methods to resolve D- and L-α-methylserine. nasa.govnasa.gov These methods often utilize a series of chiral columns to achieve baseline separation of the enantiomers. nasa.govnasa.govnasa.gov In studies of carbonaceous chondrites, α-methylserine was generally found to be a racemic mixture. nasa.govnasa.gov
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for chiral purity analysis. The use of Chiral Stationary Phases (CSPs) allows for the direct separation of enantiomers without derivatization in many cases. sigmaaldrich.com For instance, derivatives of 2-methylserine have been successfully resolved using columns like Chiralcel®OD. lodz.pl Alternatively, diastereomeric salt resolution can be employed, where the racemic mixture is reacted with a chiral resolving agent to form diastereomers, which are then separated on a standard HPLC column. acs.orgacs.orgresearchgate.net This approach has been used to produce this compound derivatives with very high enantiomeric excess (>99% ee). acs.orgacs.org
Older, yet still relevant, techniques such as paper strip chromatography have also been used to ascertain the purity of 2-Methylserine isomers during synthesis. google.com Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are invaluable for structural confirmation and can aid in determining the purity of diastereomeric intermediates formed during chiral resolutions. nih.govrsc.org
Detailed Research Findings
Research into the enantioselective synthesis and analysis of 2-Methylserine has yielded specific and reproducible analytical methods. For example, the enzymatic resolution of (±)-N-benzoyl-α-methylserine derivatives has been monitored effectively using chiral HPLC. lodz.pl The conditions for such separations are well-defined, providing clear resolution of the enantiomeric pairs. lodz.pl
In the field of astrochemistry, the analysis of α-methylserine in meteorites required the optimization of GC-MS techniques to handle complex matrices and achieve sensitive detection. nasa.govnasa.gov The developed methods involved a multi-column setup to successfully resolve the enantiomers of various hydroxy amino acids, including α-methylserine. nasa.gov
The following data tables summarize conditions from specific research applications.
Table 1: GC-MS Parameters for Enantiomeric Separation of α-Methylserine in Meteorite Samples nasa.govnasa.gov This table presents the conditions used for the gas chromatography-mass spectrometry analysis of derivatized α-methylserine enantiomers.
| Parameter | Value/Description |
|---|---|
| Instrumentation | Thermo Trace GC coupled to a Thermo DSQII MS |
| Columns | 5 m base-deactivated fused silica (B1680970) guard column (Restek) in series with: - Two 25 m CP-Chirasil-Dex CB columns (Agilent) - Two 25 m Chirasil L-Val columns (Agilent) |
| Carrier Gas | Helium |
| Flow Rate | 2.6 mL/min |
| Temperature Program | - Initial: 60 °C (hold 2 min) - Ramp 1: 20 °C/min to 75 °C (hold 40 min) - Ramp 2: 20 °C/min to 120 °C - Ramp 3: 1 °C/min to 130 °C - Ramp 4: 3 °C/min to 200 °C (hold 2 min) |
| Derivatization | Required to increase volatility (e.g., with HFBA-isopropyl) |
| Result | Successful chromatographic resolution of D,L-α-methylserine enantiomers. nasa.gov |
Table 2: HPLC Conditions for Chiral Resolution of (±)-N-benzoyl-α-methylserine Derivatives lodz.pl This table details the high-performance liquid chromatography conditions for separating the enantiomers of acetylated N-benzoyl-α-methylserine oxazolone.
| Parameter | Value/Description |
|---|---|
| Instrumentation | HPLC with UV detection |
| Chiral Stationary Phase | Chiralcel®OD column |
| Mobile Phase | Hexane/Isopropanol (95:5, v/v) |
| Flow Rate | 0.5 mL/min |
| Analyte | (±)-N-benzoyl-O-acetyl-α-methylserine oxazolone |
| Retention Times | - Enantiomer 1: 11.9 min - Enantiomer 2: 15.5 min |
| Result | Excellent separation of the two enantiomers was achieved. lodz.pl |
Table 3: Overview of Analytical Methodologies for this compound This table provides a summary of various analytical techniques used for the purity and chiral analysis of this compound and its derivatives.
| Analytical Method | Primary Application | Notes |
|---|---|---|
| Gas Chromatography (GC-MS) | Chiral Purity Determination, Quantification | Requires derivatization; highly sensitive and specific for enantiomeric separation using chiral columns. nasa.gov |
| High-Performance Liquid Chromatography (HPLC) | Chiral Purity Determination, Preparative Separation | Can be used with Chiral Stationary Phases (CSPs) for direct enantiomer resolution or for separating diastereomers. sigmaaldrich.comlodz.placs.org |
| Paper Chromatography | Isomer Separation, Purity Assessment | A classical method used for qualitative and semi-quantitative analysis. google.com |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation, Diastereomeric Purity | Confirms the chemical structure and can differentiate between diastereomers. nih.govrsc.org |
| Mass Spectrometry (MS) | Molecular Weight Determination, Structural Analysis | Often coupled with GC or LC; provides mass information for identification. nih.govwm.edu |
Natural Occurrence and Environmental/astrobiological Contexts
Occurrence in Biological Organisms
While not one of the 20 common proteinogenic amino acids, L-2-Methylserine, also known as (S)-α-methylserine, is found in nature as a component of certain bacterial metabolites. researchgate.net For instance, it has been identified as a side product in a metabolic pathway of Pseudomonas sp.. researchgate.net Furthermore, this non-proteinogenic amino acid is a constituent of the antibiotic (-)-amicetin, which is produced by Streptomyces plicatus, and the secondary metabolite (+)-conagenin, from Streptomyces roseosporus. researchgate.netacs.org
Research has also shed light on the biosynthesis of molecules containing 4-methyloxazoline, a rare structural feature in natural products. It has been demonstrated that the biosynthetic origin of this moiety is α-methylserine. u-tokyo.ac.jp In Streptomyces sp. Sp080513GE-23, the enzyme FmoH synthesizes α-methylserine, which is then used by the nonribosomal peptide synthetase FmoA3 to produce the 4-methyloxazoline ring through cyclization during the synthesis of the nonribosomal peptides JBIR-34 and JBIR-35. u-tokyo.ac.jp
Detection and Distribution in Extraterrestrial Samples
The analysis of carbonaceous chondrites, a type of meteorite, has revealed the presence of a variety of organic molecules, including amino acids. Among these is α-methylserine, which has been detected in CM and CR carbonaceous chondrites. nasa.govnasa.gov Studies of meteorites such as Murchison (a CM2 chondrite) have identified numerous hydroxy amino acids, including α-methylserine.
Gas chromatography-mass spectrometry (GC-MS) has been a key analytical technique for identifying and quantifying these extraterrestrial amino acids. nasa.govresearchgate.net The successful chromatographic resolution of the enantiomers (D and L forms) of α-methylserine has been achieved in extracts from these meteorites. nasa.govresearchgate.net
Analyses of five CM and four CR chondrites showed total concentrations of hot water and HCl extractable hydroxy amino acids ranging from 6.94 to 315 nmol per gram of meteorite. nasa.gov The distribution of these amino acids varies between meteorite types, with CR2 chondrites showing a higher abundance of α-hydroxy amino acids compared to CM2 chondrites. nasa.gov
A significant finding from the enantiomeric analysis of meteoritic α-methylserine is that it is found to be mostly racemic, meaning it contains nearly equal amounts of the D and L forms. nasa.govnasa.govresearchgate.netresearchgate.net This is in contrast to another α-dialkyl amino acid, isovaline, which has been found to have L-enantiomeric excesses that correlate with the degree of aqueous alteration in meteorites. nasa.govnasa.govacs.org The racemic nature of α-methylserine in these extraterrestrial samples suggests its formation through abiotic processes.
Table 1: Detection of α-Methylserine in Carbonaceous Chondrites
| Meteorite Type | Detection of α-Methylserine | Enantiomeric Composition |
|---|---|---|
| CM Chondrites | Yes | Mostly Racemic |
| CR Chondrites | Yes | Mostly Racemic |
Implications of Abiotic Synthesis for Prebiotic Chemistry
The presence of amino acids like this compound in meteorites, and their racemic composition, provides valuable insights into the chemical processes that may have occurred in the early solar system and their potential role in the origin of life. The abiotic synthesis of these molecules is a cornerstone of prebiotic chemistry, which seeks to understand how the building blocks of life could have formed from non-living matter. mdpi.com
One of the proposed mechanisms for the formation of α-amino acids in meteorites is the Strecker cyanohydrin synthesis. nasa.govacs.org This reaction involves aldehydes, ammonia (B1221849), and cyanide, all of which are plausible components of the early solar system environment. Another proposed pathway is an ammonia-involved formose-like reaction. nasa.govresearchgate.netacs.org
Experiments simulating prebiotic conditions, such as the Miller-Urey experiment, have demonstrated that amino acids can be synthesized from simple inorganic precursors. wikipedia.org While the original experiments did not specifically report the synthesis of this compound, subsequent research has shown that a wide variety of amino acids can be formed under different simulated prebiotic conditions. mdpi.com The formation of α-methylserine in these extraterrestrial environments supports the hypothesis that the raw materials for life were not unique to Earth and could have been delivered via meteorites and other extraterrestrial materials. acs.org
The study of the abiotic synthesis of molecules like this compound helps to constrain the possible chemical pathways that could have led to the emergence of life. The racemic nature of α-methylserine in meteorites is particularly significant, as the homochirality of biological amino acids (the exclusive use of L-enantiomers in proteins) is a fundamental characteristic of life on Earth. acs.org The abiotic processes that produced racemic mixtures in meteorites stand in contrast to the biologically driven selection for a single enantiomer, highlighting a key transition that must have occurred in the origin of life.
Future Directions in L 2 Methylserine Research
Exploration of Undiscovered Metabolic Pathways and Enzymatic Activities
While L-2-Methylserine has been identified as a metabolite in various biological contexts, including in association with conditions like frontotemporal lobar degeneration and intervertebral disc degeneration, its precise metabolic pathways remain largely uncharted. rsc.orgresearchgate.net A significant future direction lies in the elucidation of its complete lifecycle within organisms. Research indicates that the metabolic processing of α-methylated amino acids is distinct due to the absence of the α-hydrogen atom required for many common enzymatic reactions. fda.gov
Current knowledge points to several enzymes capable of interacting with or synthesizing α-methylserine. For instance, α-methylserine aldolase (B8822740), found in microorganisms like Ralstonia sp. and Variovorax paradoxus, catalyzes the interconversion between α-methyl-L-serine and L-alanine. nih.govnih.govresearchgate.net Additionally, enzymes such as NADP+-dependent serine dehydrogenase from Agrobacterium tumefaciens and 3-hydroxyisobutyrate (B1249102) dehydrogenase from Pseudomonas putida have been shown to accept 2-methyl-DL-serine as a substrate. nih.gov D-alanine 2-hydroxymethyltransferase is another key enzyme, catalyzing the production of 2-methylserine (B555999) from D-alanine. ontosight.ai
However, critical knowledge gaps persist. The specific biosynthetic enzymes responsible for its production in many organisms have not been identified, with studies noting that no homologs of phosphoglycerate dehydrogenase (PHGDH) or phosphoserine aminotransferase (PSAT) have been linked to its synthesis. nih.gov Furthermore, its degradation pathways are poorly understood; the roles of enzymes like serine racemase or D-amino acid oxidase (DAAO) in its in vivo turnover remain to be explored. nih.gov Future research will likely focus on identifying and characterizing the enzymes and genes governing this compound anabolism and catabolism, which could reveal novel biochemical reactions and metabolic networks.
| Enzyme Name | Source Organism | Substrates/Products Involving 2-Methylserine | Cofactor |
| α-Methylserine Aldolase | Ralstonia sp. AJ110405 | Interconversion of α-methyl-L-serine and L-alanine + formaldehyde (B43269) | Pyridoxal (B1214274) 5′-phosphate (PLP) |
| α-Methylserine Aldolase | Variovorax paradoxus | Catalyzes synthesis of α-methyl-L-serine from L-alanine and formaldehyde | Pyridoxal 5′-phosphate (PLP) |
| NADP+-dependent Serine Dehydrogenase | Agrobacterium tumefaciens | Oxidizes 2-methyl-DL-serine | NADP+ |
| 3-Hydroxyisobutyrate Dehydrogenase | Pseudomonas putida E23 | Acts on 2-methyl-DL-serine | NAD+ |
| D-alanine 2-hydroxymethyltransferase | General | Produces 2-methylserine from D-alanine and 5,10-methylenetetrahydrofolate | 5,10-methylenetetrahydrofolate |
Design and Synthesis of Novel this compound-Containing Biomolecules for Research Applications
The unique structural properties of this compound, particularly its α-methyl group, make it an attractive building block for creating novel biomolecules with enhanced stability and functionality. The incorporation of α-alkyl amino acids into peptides can confer resistance to hydrolysis by proteolytic enzymes, a highly desirable trait for therapeutic peptides. nih.gov
Future research will build upon existing work in this area. For example, synthetic chemists have successfully created highly constrained, 6,5-bicyclic dipeptides from Boc-(R,S)-α-methylserine-(S)-proline-OMe via electrochemical cyclization. researchgate.net These structures serve as peptidomimetics, capable of inducing specific secondary structures like reverse turns in peptides. researchgate.net Another innovative approach involves the synthesis of peptides containing a cyclic α-methylisoserine sulfamidate, which can undergo ring-opening reactions to yield derivatives with diverse functionalities. ebi.ac.uk
The discovery of natural products containing this amino acid, such as the nonribosomal peptide tambromycin, further underscores its biological relevance and potential as a scaffold for new drug discovery efforts. ebi.ac.uk Future work will likely focus on:
Systematic incorporation into peptide libraries: To screen for new enzyme inhibitors or receptor antagonists.
Development of novel synthetic methodologies: To facilitate the efficient and stereoselective synthesis of this compound and its derivatives. nih.gov
Creation of advanced biomaterials: Using this compound-containing peptides to generate hydrogels, nanoparticles, or other materials with tailored properties.
| Novel Biomolecule Type | Precursor(s) | Key Synthetic Step | Potential Application |
| 6,5-Bicyclic Dipeptides | Boc-(R,S)-α-MeS-(S)-Pro-OMe | Electrochemical cyclization | Reverse-turn peptidomimetics |
| β2,2-Sulfamidate Peptides | Cyclic α-methylisoserine sulfamidate | Ring-opening with nucleophiles | Therapeutic peptide development |
| Tambromycin Analogues | 2-methyl-serine, Tambroline, etc. | Nonribosomal Peptide Synthesis (NRPS) | Antibiotic/Anticancer drug discovery |
Advanced Structural Studies of this compound Interacting with Biological Targets
Understanding how this compound and the biomolecules containing it interact with their biological targets at an atomic level is crucial for rational drug design and functional annotation. While high-resolution crystal structures of this compound directly bound to an enzyme active site are not yet widely available, significant progress has been made in studying the conformational effects of its incorporation into peptides.
Advanced analytical techniques are being employed to probe these structures. For instance, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (analyzing NOEs and coupling constants) and Molecular Dynamics (MD) simulations has been used to determine the conformational preferences of peptides containing α-methylserine in aqueous solution. nih.govnih.gov These studies revealed that a peptide containing α-methylserine exists in an equilibrium of conformations, including extended and β-turn structures. nih.govnih.gov In another study, the conformational behavior of host-guest peptides containing (S)-α-methylserine was analyzed using circular dichroism (CD) and infrared (IR) spectroscopy, which indicated a helical conformation in certain solvents and in the solid state.
A key future direction is to obtain high-resolution structural data, such as through X-ray crystallography or cryo-electron microscopy, of this compound or its derivatives in complex with their biological targets (e.g., enzymes, receptors). Such studies, similar to those performed on related enzymes like serine racemase, would provide a precise molecular basis for its biological activity and guide the design of more potent and selective inhibitors or agonists. nih.gov These advanced structural studies will be essential for:
Mapping the specific molecular interactions (hydrogen bonds, hydrophobic contacts) between this compound and its binding partners.
Understanding how the α-methyl group influences binding affinity and specificity.
Providing templates for computational drug design and in silico screening of new this compound-based compounds.
Applications in Advanced Biocatalysis and Synthetic Biology
The enzymes that metabolize this compound are powerful tools for advanced biocatalysis and synthetic biology. Biocatalytic asymmetric synthesis is seen as a sustainable method for producing optically pure compounds, and enzymes that form C-C bonds are central to this effort.
A primary focus in this area has been the use of α-methylserine aldolase . This enzyme, which is independent of the cofactor tetrahydrofolate, has been purified from various microorganisms and expressed in hosts like E. coli. nih.govresearchgate.net It effectively catalyzes the stereospecific synthesis of α-methyl-L-serine from simple, inexpensive precursors like L-alanine and formaldehyde. researchgate.net Researchers have successfully used whole E. coli cells expressing the gene for α-methylserine aldolase as a catalyst to achieve high yields of the product. nih.govresearchgate.net This provides a green and efficient alternative to complex chemical syntheses.
Future research in biocatalysis will likely involve:
Enzyme Engineering: Using directed evolution or rational design to improve the stability, activity, and substrate scope of α-methylserine aldolase and related enzymes.
Pathway Engineering: Constructing novel metabolic pathways in microbial hosts to produce this compound or more complex molecules derived from it, integrating it into the broader field of C1 carbon source utilization.
In synthetic biology, the ability to incorporate non-proteinogenic amino acids into proteins is a major goal. While research has demonstrated the reprogramming of the genetic code to incorporate related compounds like N-methyl serine, a similar frontier exists for this compound. This would allow for the in vivo synthesis of proteins and peptides with novel functions, such as enhanced stability, altered catalytic activity, or the introduction of unique chemical handles for bioconjugation.
Q & A
Q. How is this compound characterized in biological systems to determine its role in enzymatic processes?
- Methodological Answer : Radiolabeled isotopes (e.g., ¹⁴C or ³H) track incorporation into proteins or metabolites. In vitro enzyme assays with purified proteins (e.g., serine hydroxymethyltransferase) quantify kinetic parameters (Km, Vmax) using spectrophotometry or fluorometry. Comparative studies with unmodified serine control for specificity. Data interpretation should account for potential competitive inhibition or allosteric effects .
Q. What experimental protocols ensure stability of this compound under physiological conditions?
- Methodological Answer : Stability is tested via accelerated degradation studies under varied pH (2–9), temperature (4–37°C), and oxidative conditions. HPLC or LC-MS monitors degradation products. Buffered solutions with protease inhibitors prevent enzymatic breakdown in cell culture studies. Long-term storage recommendations (lyophilization at −80°C) are derived from Arrhenius equation extrapolations .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported stereochemical outcomes of this compound synthesis?
- Methodological Answer : Contradictions often arise from differing reaction conditions (solvent polarity, catalyst loading). Systematic Design of Experiments (DoE) with variables (temperature, pH, catalyst) identifies critical factors. Cross-validation using X-ray crystallography and vibrational spectroscopy (IR/Raman) clarifies structural ambiguities. Meta-analyses of published data should address confounding variables like trace metal contamination .
Q. What strategies address discrepancies in this compound’s reported bioactivity across cell-based vs. in vitro assays?
- Methodological Answer : Discrepancies may stem from cell permeability differences or intracellular metabolism. Use isotopic tracing or fluorescent probes to monitor cellular uptake. Parallel assays with membrane-permeable analogs (e.g., ester derivatives) isolate transport limitations. Statistical tools (e.g., Bland-Altman plots) quantify assay variability, while siRNA knockdowns confirm target specificity .
Q. How can computational models improve the prediction of this compound’s interactions with non-canonical enzyme binding sites?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) screens against homology-modeled enzymes. Molecular dynamics (MD) simulations (NAMD, GROMACS) assess binding stability under physiological conditions. Free-energy perturbation (FEP) calculations quantify affinity changes. Experimental validation via site-directed mutagenesis and isothermal titration calorimetry (ITC) refines models .
Q. What advanced techniques elucidate this compound’s metabolic flux in complex biological networks?
- Methodological Answer : ¹³C metabolic flux analysis (MFA) with gas chromatography-mass spectrometry (GC-MS) traces carbon incorporation into TCA cycle intermediates. Stable isotope-resolved NMR (SIR-NMR) provides real-time flux data. Genome-scale metabolic models (e.g., Recon3D) integrate multi-omics data (transcriptomics, proteomics) to predict pathway crosstalk. Knockout models (CRISPR/Cas9) validate predictions .
Guidelines for Methodological Rigor
- Data Reproducibility : Detailed experimental protocols (catalyst batches, solvent grades) must be included in supplementary materials to enable replication .
- Conflict Resolution : Anomalous data should undergo Grubbs’ test for outliers, with transparent reporting of exclusion criteria .
- Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, citing primary literature to avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
